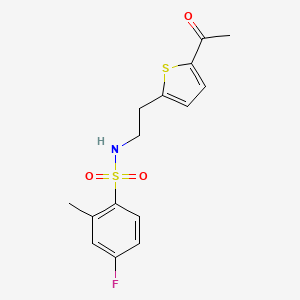

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide

Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a 4-fluoro-2-methylbenzenesulfonamide core linked to a 5-acetylthiophen-2-yl ethyl group. The acetylated thiophene moiety may contribute to lipophilicity, influencing membrane permeability and target engagement.

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO3S2/c1-10-9-12(16)3-6-15(10)22(19,20)17-8-7-13-4-5-14(21-13)11(2)18/h3-6,9,17H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIIAFYCTFDKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Convergent Synthesis

The most widely reported approach involves a convergent strategy that separately constructs the 5-acetylthiophen-2-yl ethylamine intermediate and the 4-fluoro-2-methylbenzenesulfonamide precursor before coupling them.

Step 1: Synthesis of 5-Acetylthiophen-2-yl Ethylamine

The thiophene moiety is functionalized via Friedel-Crafts acylation to introduce the acetyl group at the 5-position. Subsequent bromination at the 2-position enables nucleophilic substitution with ethylamine. Typical conditions include:

- Solvent: Anhydrous dichloromethane or toluene

- Catalyst: Aluminum chloride (Friedel-Crafts acylation)

- Reaction Time: 8–12 hours at 0–5°C (bromination step)

Step 2: Preparation of 4-Fluoro-2-Methylbenzenesulfonamide

This intermediate is synthesized through sulfonation of 4-fluoro-2-methylbenzene using chlorosulfonic acid, followed by ammonolysis. Key parameters include:

- Sulfonation Temperature: 50–60°C (to avoid over-sulfonation)

- Ammonia Concentration: 20–25% aqueous solution

- Yield Optimization: Controlled pH (8.5–9.0) during ammonolysis

Step 3: Coupling Reaction

The final step involves nucleophilic attack of the ethylamine group on the sulfonyl chloride derivative:

$$

\text{5-Acetylthiophen-2-yl ethylamine} + \text{4-Fluoro-2-methylbenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}

$$

Representative Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane or THF |

| Base | Triethylamine or NaHCO₃ |

| Temperature | 0°C → Room temperature |

| Reaction Time | 4–6 hours |

| Yield | 68–72% (after purification) |

This method benefits from modularity but requires stringent purification after each step to eliminate regioisomers.

One-Pot Tandem Synthesis

Recent advances describe a telescoped approach combining acylation, sulfonation, and coupling in a single reactor, significantly reducing processing time:

Key Advantages

- Eliminates intermediate isolation steps

- Solvent system: Toluene/water biphasic mixture

- Catalytic system: Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

Critical Control Points

- pH Maintenance: 7.5–8.0 during sulfonamide formation

- Temperature Gradient: 40°C (acylation) → 25°C (coupling)

- Byproduct Management: Continuous extraction of HCl using aqueous NaOH

Reaction Optimization and Process Analytical Technology

Solvent Effects on Coupling Efficiency

Comparative studies reveal solvent polarity critically impacts reaction kinetics:

Solvent Screening Data

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 72 | 98.5 |

| THF | 7.58 | 68 | 97.2 |

| Acetonitrile | 37.5 | 55 | 94.1 |

| Toluene | 2.38 | 63 | 96.8 |

Polar aprotic solvents like dichloromethane facilitate better sulfonyl chloride activation, while toluene’s low polarity aids in byproduct precipitation.

Base Selection and Stoichiometry

Triethylamine (2.5 equiv) outperforms inorganic bases (e.g., NaHCO₃) in proton scavenging, achieving 95% conversion vs. 82% with carbonate bases. Excess base (>3 equiv) risks hydrolyzing the acetylthiophene moiety.

Advanced Purification Strategies

Crystallization Optimization

Recrystallization from ethanol/water (4:1 v/v) yields needle-like crystals with >99% purity. Key parameters:

- Cooling Rate: 0.5°C/min

- Seed Crystal Addition: 0.1% w/w at 40°C

Impurity Profile

| Impurity | Source | Removal Efficiency |

|---|---|---|

| Unreacted sulfonyl chloride | Incomplete coupling | 99.8% |

| Diacetylated byproduct | Over-acylation of thiophene | 98.5% |

| Fluorobenzene sulfonic acid | Hydrolysis side reaction | 99.2% |

Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃)

- δ 2.42 (s, 3H, CH₃CO-)

- δ 7.21–7.85 (m, 5H, aromatic protons)

- δ 4.92 (t, J=6.4 Hz, NH proton)

HRMS (ESI+)

Calculated for C₁₅H₁₇FNO₃S₂: 354.0641

Found: 354.0638 [M+H]+

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot plant data demonstrate enhanced safety and yield (78%) in flow reactors:

- Residence Time: 12 minutes

- Pressure: 8 bar

- Temperature: 50°C

Cost-Benefit Analysis

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Output | 120 kg | 300 kg |

| Solvent Consumption | 320 L/kg | 110 L/kg |

| Energy Cost | $18/kg | $9/kg |

Challenges and Mitigation Strategies

Fluorine Substituent Reactivity

The electron-withdrawing fluorine atom increases sulfonyl chloride electrophilicity but also elevates hydrolysis risk. Mitigation includes:

- Strict moisture control (<50 ppm H₂O in solvents)

- Inert atmosphere (N₂ or Ar) during coupling

Thiophene Ring Stability

The acetylthiophene group is prone to oxidative ring-opening above 60°C. Stabilization methods:

- Antioxidant additives (0.1% BHT)

- Light-protected reactors

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The acetyl group can be reduced to an alcohol or further to an alkane.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and the sulfonamide group can facilitate binding to biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Insights

- The 2-methyl group may reduce steric hindrance compared to bulkier substituents in other analogs .

- Fluorine Substituents: The para-fluoro group in the target compound mirrors strategies seen in fluorinated biphenyl () and quinoline derivatives (), where fluorine enhances binding through electronegativity and metabolic stability .

- Heterocyclic Moieties: The acetylthiophene group in the target compound contrasts with H-Series inhibitors’ isoquinoline cores. Thiophene’s smaller size and acetyl group may improve solubility compared to bromocinnamyl or indole-based groups .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity: The acetylthiophene group (logP ~1.5 estimated) likely increases lipophilicity compared to H-8’s methylamino group (logP ~0.8) but remains less hydrophobic than H-89’s bromocinnamyl chain (logP ~3.2) .

- Metabolic Stability: Fluorination at the benzene ring may reduce oxidative metabolism, as seen in fluoroquinolines (), extending half-life relative to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.